molecular formula C20H16O3S B11595028 5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one

5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one

Cat. No.: B11595028
M. Wt: 336.4 g/mol
InChI Key: MPNPFCWXIJGWDG-UHFFFAOYSA-N
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Description

This compound is a naphtho[2,1-d][1,3]oxathiol-2-one derivative characterized by a fused naphthalene-oxathiolone core. Key structural features include:

  • Substituents: A hydroxyl group at position 5, methyl groups at positions 7 and 8, and a 4-methylphenyl group at position 2.
  • Molecular formula: C₂₀H₁₈O₃S (calculated molecular weight: 338.42 g/mol).

Properties

Molecular Formula

C20H16O3S

Molecular Weight

336.4 g/mol

IUPAC Name

5-hydroxy-7,8-dimethyl-4-(4-methylphenyl)benzo[g][1,3]benzoxathiol-2-one

InChI

InChI=1S/C20H16O3S/c1-10-4-6-13(7-5-10)16-17(21)14-8-11(2)12(3)9-15(14)18-19(16)24-20(22)23-18/h4-9,21H,1-3H3

InChI Key

MPNPFCWXIJGWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=C(C=C(C(=C3)C)C)C4=C2SC(=O)O4)O

Origin of Product

United States

Preparation Methods

Reaction Overview

The most widely reported method involves the reaction of 2-aryl-7,8-dimethyl-1,4-naphthoquinones with thiocarbamide (NH₂CSNH₂) in dilute hydrochloric acid. This one-pot procedure facilitates the formation of the naphtho[2,1-d]oxathiol-2-one core through sequential quinone activation, sulfur incorporation, and cyclization.

Detailed Reaction Conditions

  • Starting material : 2-(4-Methylphenyl)-7,8-dimethyl-1,4-naphthoquinone

  • Reagents : Thiocarbamide (3–4 equiv), 10% HCl (aqueous)

  • Temperature : Reflux (90–100°C)

  • Duration : 4–6 hours

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, column chromatography

  • Yield : 75–90%

The reaction proceeds via initial protonation of the quinone carbonyl groups, followed by nucleophilic attack of thiocarbamide at the C-1 position. Subsequent dehydration and ring contraction yield the oxathiolone moiety (Fig. 1).

Key Optimization Parameters

ParameterOptimal RangeImpact on Yield
HCl Concentration8–12% v/vMaximizes cyclization
Molar Ratio (SC:Q)3.5:1Prevents dimerization
Reaction Time4.5–5.5 hoursBalances completion vs. decomposition

Higher HCl concentrations (>15%) led to naphthol decomposition, while insufficient thiocarbamide resulted in unreacted starting material.

Alternative Synthesis Using Thiourea and Mineral Acid

Two-Step Methodology

An alternative approach employs thiourea (NH₂CSNH₂) in concentrated sulfuric acid for intermediate isothiuronium salt formation, followed by thermal cyclization:

Step 1 :

  • Reactants : ((1H-Tetrazol-1-yl)phenyl)naphtho-1,4-quinone + thiourea

  • Conditions : H₂SO₄ (98%), 25°C, 2 hours

  • Intermediate : Isothiuronium sulfate

Step 2 :

  • Cyclization : Heating to 120°C for 1 hour

  • Yield : 82–88%

Mechanistic Insights

The strong acid medium facilitates:

  • Quinone protonation at C-1 and C-4 positions

  • Thiourea addition at C-1 via Michael-type reaction

  • Sulfur-assisted ring contraction with concomitant tetrazole group elimination

  • Aromatization through dehydration

Post-Synthetic Modifications

Acylation of Hydroxyl Group

The 5-hydroxy derivative undergoes efficient O-acylation:

Acylating AgentConditionsProduct Yield
Benzoyl chloridePyridine, 0°C → RT89%
4-MeO-BzClDMAP, CH₂Cl₂, reflux85%

This derivatization enhances compound stability and modulates solubility for biological testing.

Comparative Analysis of Synthetic Routes

Method Efficiency

ParameterThiocarbamide/HClThiourea/H₂SO₄
Reaction Steps12
Typical Yield85%85%
Scalability>100 g demonstratedLimited to 50 g
Byproducts<5%8–12%

The thiocarbamide route offers superior scalability and fewer purification challenges due to milder acidic conditions.

Spectroscopic Characterization

Critical ¹H NMR signals for structural confirmation:

  • δ 9.37 ppm : Hydroxyl proton (exchangeable with D₂O)

  • δ 2.44 ppm : Methyl groups at C-7/C-8

  • δ 7.39–8.09 ppm : Aromatic protons from naphthalene and 4-methylphenyl groups

Challenges and Optimization Strategies

Common Synthetic Issues

  • Oxidative degradation : Minimized by inert atmosphere (N₂/Ar)

  • Regioselectivity : Controlled through electronic effects of substituents

  • Crystallization difficulties : Addressed using ethanol-DMF mixtures (2:1 v/v)

Green Chemistry Considerations

Recent efforts focus on:

  • Replacing HCl with biodegradable ionic liquids

  • Catalytic thiourea recycling systems

  • Solvent-free microwave-assisted cyclization

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the oxathiol ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the methyl or methylphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context of its application:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities Reference
5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one Naphtho[2,1-d][1,3]oxathiol-2-one 5-OH, 7,8-diCH₃, 4-(4-methylphenyl) C₂₀H₁₈O₃S High lipophilicity (predicted)
6-Hydroxy-5-nitrobenzo[d][1,3]oxathiol-2-one Benzo[1,3]oxathiol-2-one 6-OH, 5-NO₂ C₇H₃NO₄S Anticancer activity (Schiff base derivatives)
7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one Benzo[1,3]oxathiol-2-one 5-OH, 7-(4-Cl-C₆H₄) C₁₃H₇ClO₃S Boiling point: 517.3°C; Density: 1.5 g/cm³
5-Nitrobenzo[b]naphtho[2,1-d]thiophene Naphtho[2,1-d]thiophene 5-NO₂ C₁₆H₉NO₂S Mutagenic, forms DNA adducts
5-Hydroxy-4-{4-[5-(methylthio)-1H-tetrazol-1-yl]phenyl}naphtho[2,1-d][1,3]oxathiol-2-one Naphtho[2,1-d][1,3]oxathiol-2-one 5-OH, 4-(tetrazolylphenyl) C₁₉H₁₂N₄O₃S Synthesized via quinone arylation

Physicochemical Properties

  • Melting/Boiling Points : Data gaps exist for the target compound, but chloro-phenyl analogs exhibit high boiling points (~517°C), suggesting similar thermal stability for the methyl-substituted derivative .

Biological Activity

5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the naphtho[2,1-d][1,3]oxathiol family and is characterized by the following structural features:

  • Hydroxyl group at position 5
  • Dimethyl groups at positions 7 and 8
  • A 4-methylphenyl substituent at position 4

This unique structure contributes to its biological properties.

Anticancer Properties

Research indicates that 5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)

The compound showed selective cytotoxicity, with IC50 values indicating potent effects at low concentrations. For instance, IC50 values were reported at approximately 20 µg/mL for HeLa cells and 24 µg/mL for MCF-7 cells, while showing minimal toxicity towards normal cells.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It interacts with specific enzymes involved in cancer progression and inflammation. Notably:

  • It inhibits metalloenzymes , which are critical in tumor growth and metastasis.
  • The mechanism involves binding to the active site of enzymes, thereby modulating their activity and disrupting pathways essential for cancer cell survival.

The biological effects of 5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one can be attributed to several mechanisms:

  • Enzyme Interaction : The compound binds to enzymes such as proteases and kinases that are vital for cellular signaling and proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of caspases.
  • Antioxidant Activity : The hydroxyl groups in its structure contribute to scavenging free radicals, thereby reducing oxidative stress within cells.

Case Studies

Several studies have documented the efficacy of this compound:

  • Study on HeLa Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Concentration (µg/mL)Cell Viability (%)Apoptosis Rate (%)
01005
108015
205030
402560

This data highlights the compound's potential as an anticancer agent.

Comparative Analysis with Similar Compounds

5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one can be compared with other naphtho derivatives that exhibit similar biological activities but differ in their substituents:

Compound NameAnticancer ActivityEnzyme Inhibition
Compound A (similar structure)ModerateYes
Compound B (different substituents)LowNo
5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one High Yes

The unique combination of functional groups in this compound enhances its efficacy compared to others.

Q & A

Basic: What synthetic methodologies are most effective for preparing 5-Hydroxy-7,8-dimethyl-4-(4-methylphenyl)naphtho[2,1-d][1,3]oxathiol-2-one?

Answer:
The compound can be synthesized via arylation of 1,4-naphthoquinones using (1H-tetrazol-1-yl)arenediazonium salts, followed by cyclization with thiourea. Key steps include:

  • Quinone arylation : React 1,4-naphthoquinone derivatives with tetrazolyl arenediazonium salts under mild conditions (room temperature, aqueous ethanol) to introduce the aryl group .
  • Cyclization : Treat the intermediate with thiourea in acetic acid to form the oxathiol-2-one ring. This step involves nucleophilic attack by sulfur, followed by intramolecular cyclization .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol-DMF) for isolation .

Basic: How can the crystal structure of this compound be validated to ensure accuracy?

Answer:
X-ray crystallography paired with refinement tools like SHELXL (for small-molecule refinement) and visualization via ORTEP-3 is standard. Methodological steps:

  • Data collection : Use a single-crystal diffractometer (Mo-Kα radiation) to obtain intensity data.
  • Refinement : Apply SHELXL for least-squares refinement, addressing thermal parameters and disorder .
  • Validation : Check for geometric anomalies (bond lengths, angles) using PLATON or CIF validation tools to ensure compliance with IUCr standards .
  • Visualization : Generate ORTEP diagrams to assess thermal ellipsoids and confirm atomic positions .

Advanced: How can conflicting spectroscopic data (e.g., NMR signal overlaps) be resolved for this structurally complex compound?

Answer:
Strategies include:

  • 2D NMR : Use HSQC and HMBC to assign overlapping proton and carbon signals. For example, the methyl groups at positions 7 and 8 can be distinguished via HMBC correlations to adjacent carbons .
  • Isotopic labeling : Introduce 18O or deuterium to track specific functional groups (e.g., hydroxy or methyl moieties) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (GIAO method) to validate assignments .

Advanced: What mechanistic insights explain the role of radical intermediates in the synthesis of related naphthooxathiolones?

Answer:
EPR studies on analogous reactions (e.g., TEMPO-mediated naphthooxazole synthesis) suggest:

  • Radical initiation : TEMPO acts as an oxidant, generating naphthalenone radicals via single-electron transfer .
  • Radical trapping : TEMPO forms stable adducts with radicals, confirmed by 18O-labeled experiments showing oxygen incorporation into the oxathiol ring .
  • Cyclization pathway : Radical intermediates undergo intramolecular coupling to form the fused ring system, as supported by kinetic studies .

Advanced: How should researchers address discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed reactivity)?

Answer:

  • Re-evaluate computational parameters : Optimize basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (PCM for ethanol) to better match experimental conditions .
  • Explore alternative mechanisms : Test stepwise vs. concerted pathways using IRC (Intrinsic Reaction Coordinate) analysis .
  • Validate intermediates : Isolate and characterize proposed intermediates (e.g., Michael adducts) via LC-MS or in-situ NMR .

Basic: What bioactivity assays are suitable for preliminary evaluation of this compound?

Answer:

  • Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Antioxidant activity : Measure radical scavenging capacity via DPPH or ABTS assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How can regioselectivity challenges in electrophilic substitution reactions be mitigated for derivatives of this compound?

Answer:

  • Directing groups : Introduce temporary substituents (e.g., nitro or methoxy) to steer electrophiles to desired positions (e.g., position 5 of the thiophene ring in analogs) .
  • Lewis acid catalysis : Use BF3·Et2O to enhance selectivity during nitration or bromination .
  • Computational prediction : Apply Fukui function analysis to identify electrophilic hotspots prior to synthesis .

Basic: What analytical techniques are critical for purity assessment post-synthesis?

Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities >0.1% .
  • Mass spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns via ESI-MS .
  • Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

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